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Introduction

CC-122, also known as Avadomide, is a novel, orally bioavailable small molecule that functions
as a cereblon E3 ligase modulator (CELMoD).[1] It is a non-phthalimide analog of thalidomide
with potent anti-proliferative, immunomodulatory, and anti-angiogenic properties.[2][3] CC-122
exerts its pleiotropic effects by binding to the cereblon (CRBN) protein, a substrate receptor for
the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4][5] This binding event modulates the
substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal
degradation of specific target proteins, primarily the lymphoid transcription factors Aiolos
(IKZF3) and lkaros (IKZF1).[6][7] This guide provides an in-depth overview of the
pharmacodynamics of CC-122, focusing on its mechanism of action, effects on cancer cells,
and the experimental methodologies used for its characterization.

Core Mechanism of Action

The central mechanism of CC-122 involves hijacking the CRLACRBN E3 ubiquitin ligase
complex.[8] In its native state, this complex targets various proteins for degradation to maintain
cellular homeostasis. CC-122 acts as a "molecular glue," binding to a hydrophobic pocket in
CRBN and creating a new protein-protein interaction surface.[8][9] This altered surface has a
high affinity for neomorphic substrates, most notably the lkaros family transcription factors,
Aiolos and lIkaros.[4][10]
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The binding of Aiolos and Ikaros to the CC-122-CRL4CRBN complex leads to their
polyubiquitination, marking them for rapid degradation by the 26S proteasome.[1][6] Aiolos and
Ikaros are critical regulators of lymphoid development and function, often acting as
transcriptional repressors.[1] Their degradation by CC-122 results in two major downstream
consequences in the context of cancer: direct, cell-autonomous antitumor effects and broad
immunomodulatory activities.[1][4]

Core Mechanism of CC-122 Action
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Caption: CC-122 binds to CRBN, inducing the recruitment and degradation of Aiolos and
Ikaros.

Pharmacodynamic Effects in Cancer Models

CC-122 demonstrates a dual mechanism of action, comprising direct cell-autonomous
cytotoxicity against malignant B-cells and indirect immunostimulatory effects that enhance the
anti-tumor immune response.[1]

Cell-Autonomous Antitumor Activity

In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the
degradation of the transcriptional repressors Aiolos and lkaros leads to the derepression of
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interferon (IFN)-stimulated genes (ISGs), including IRF7 and DDX58.[1][4] This mimics an
interferon signaling response, independent of external IFN production, which ultimately triggers
apoptosis in both activated B-cell-like (ABC) and germinal center B-cell (GCB) subtypes of
DLBCL.[4][5] This broad activity contrasts with agents like lenalidomide, which show
preferential activity in the ABC subtype.[4] The superior activity of CC-122 is attributed to its
faster and more profound degradation of Aiolos and lkaros.[1]

Immunomodulatory Effects

In T-cells, Aiolos and Ikaros act as repressors of key signaling pathways. Their degradation by
CC-122 leads to T-cell co-stimulation and enhanced proliferation.[1][4] A primary outcome is the
derepression of the Interleukin-2 (IL2) gene, resulting in significantly increased IL-2 production.
[4][11] This cytokine is a potent stimulator of T-cell and Natural Killer (NK) cell activity. Clinical
studies have confirmed that CC-122 treatment expands cytotoxic and helper memory T-cell

populations in patients.[7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data on the activity of CC-122 from preclinical
and clinical studies.

Table 1: In Vitro Antiproliferative Activity of CC-122 in DLBCL Cell Lines

Proliferation ICso

Cell Line Subtype Reference
(nM)
OCI-LY10 GCB 10 - 100 [4]
WSU-DLCL2 GCB 10 - 100 [4]
SU-DHL-4 GCB 10 - 100 [4]
KARPAS-422 GCB 100 - 1000 [4]
TMD-8 ABC 1-10 [4]
U-2932 ABC 1-10 [4]
OCI-LY3 ABC 1-10 [4]
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Data represents the mean concentration required to inhibit 50% of cell proliferation after a 5-

day treatment, as determined by 3H-thymidine incorporation assays.[4]

Table 2: Pharmacodynamic Biomarker Modulation by CC-122 in Patients

Median
Biomarker Cell Type Dose | Time Change from Reference
Baseline
. . Peripheral B- 3mg/ 1.5
Aiolos Protein 1 38% [7]
cells hours
) ) Peripheral B-
Aiolos Protein 3mg /5 hours 1 53% [7]
cells
Aiolos Protein Peripheral T-cells  3mg/ 1.5 hours 1 31% [7]
Aiolos Protein Peripheral T-cells  3mg /5 hours 1 54% [7]
IL-2 Production Activated T-cells Single 3mg dose 1 776% [7]
CD19* B-cells Peripheral Blood = 3mg daily 1 57% [7]
Cytotoxic ] ]
Peripheral Blood  3mg daily 1 320% [7]
Memory T-cells
Helper Memory ) )
Peripheral Blood 3mg daily 1 154% [7]

T-cells

Data from a Phase Ib study in patients with relapsed/refractory Non-Hodgkin's Lymphoma

(NHL) and Multiple Myeloma (MM).[7]

Key Experimental Methodologies

The characterization of CC-122's pharmacodynamics relies on a suite of standard and

specialized in vitro and in vivo assays.
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General In Vitro Experimental Workflow for CC-122
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Caption: Workflow for evaluating the in vitro pharmacodynamic effects of CC-122.

Cell Proliferation Assay (*H-Thymidine Incorporation)

Cell Seeding: Plate cancer cell lines (e.g., DLBCL lines) in 96-well plates at a predetermined
density and allow them to adhere overnight.

Treatment: Treat cells with a serial dilution of CC-122 (e.g., 0.01 nM to 10,000 nM) or DMSO
as a vehicle control for 5 days.[4]

Radiolabeling: Add 3H-thymidine to each well and incubate for an additional 18-24 hours.
During this time, proliferating cells will incorporate the radiolabel into their newly synthesized
DNA.
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e Harvesting: Harvest the cells onto filter mats using a cell harvester. Wash to remove
unincorporated 3H-thymidine.

 Scintillation Counting: Place the filter mats in scintillation fluid and measure the incorporated
radioactivity using a scintillation counter.

e Analysis: Normalize the counts per minute (CPM) to the DMSO control to determine the
percentage of proliferation inhibition. Calculate the ICso value using non-linear regression
analysis.

Apoptosis Assay (Flow Cytometry)
o Cell Culture and Treatment: Culture DLBCL cell lines and treat with CC-122 (e.g., 0.1 uM to
10 uM) or DMSO for a specified period, such as 7 days.[4]

o Cell Harvesting: Harvest cells, including those in the supernatant, and wash with cold PBS.

» Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin
V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like
To-Pro-3 or 7-AAD (which enters necrotic or late-stage apoptotic cells with compromised
membranes).[4]

¢ Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
o Flow Cytometry: Analyze the stained cells on a flow cytometer.

o Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin
V-/Viability Dye™), early apoptotic (Annexin V*/Viability Dye~), and late apoptotic/necrotic
(Annexin V*/Viability Dye*).

Western Blot for Protein Degradation

o Cell Treatment and Lysis: Treat cells with CC-122 for various time points or at different
concentrations. For analysis of CRL activity, pre-treat with a proteasome inhibitor (e.g., MG-
132) or a neddylation inhibitor (e.g., MLN4924) where appropriate.[2][12]

e Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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» Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE: Denature an equal amount of protein from each sample and separate the
proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

e Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with
primary antibodies specific for Aiolos, Ikaros, CRBN, and a loading control (e.g., B-actin or
GAPDH).

» Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence
(ECL) substrate and image the blot.

e Analysis: Perform densitometry analysis to quantify the protein band intensity relative to the
loading control and the vehicle-treated sample to determine the extent of degradation.

In Vivo Xenograft Studies

e Animal Model: Use immunocompromised mice, such as CB-17 SCID mice.[4][11]

e Tumor Implantation: Subcutaneously implant a suspension of human DLBCL cells (e.g., OCI-
LY10 or WSU-DLCLZ2) into the flank of the mice.[4]

e Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100-200
mm?3). Randomize mice into treatment groups (vehicle control, CC-122 at various doses like
3 or 30 mg/kg).[4]

o Treatment Administration: Administer CC-122 or vehicle daily via oral gavage.

e Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly
throughout the study.
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o Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor
tissue and blood samples for analysis of Aiolos and Ikaros degradation by Western blot or
immunohistochemistry.[4][11]

Conclusion

The pharmacodynamics of CC-122 are characterized by its specific mechanism of action as a
molecular glue that repurposes the CRLACRBN E3 ligase complex. This leads to the targeted
degradation of the transcription factors Aiolos and Ikaros, resulting in a potent dual action
against cancer cells. The cell-autonomous effects, driven by the induction of an apoptotic IFN-
like response, and the robust immunomodulatory effects, primarily through T-cell activation,
underscore its potential as a therapeutic agent in hematologic malignancies. The quantitative
data and experimental protocols outlined herein provide a comprehensive technical framework
for professionals engaged in the research and development of CELMoD agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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